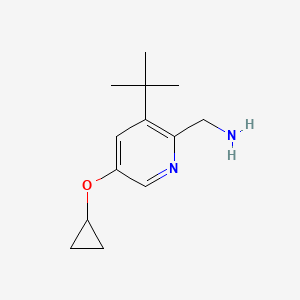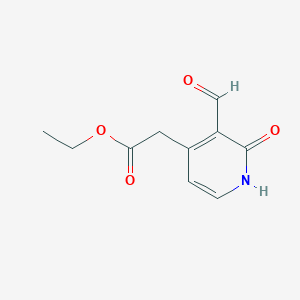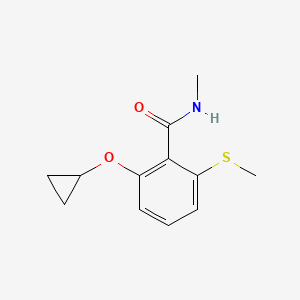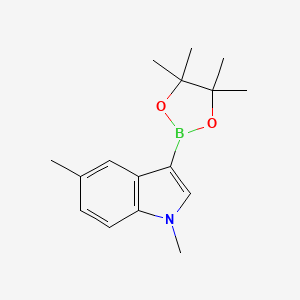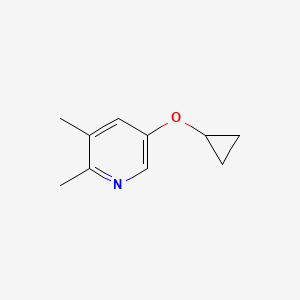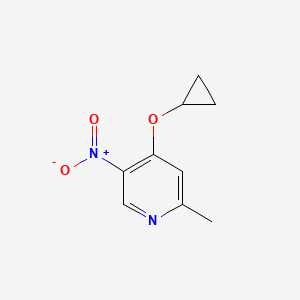
4-Cyclopropoxy-2-methyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride to yield the final product . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions, leading to higher yields and improved safety .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include ammonia, amines, and thiols.
Major Products Formed
Reduction: 4-Cyclopropoxy-2-methyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-2-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine: A simpler nitropyridine derivative with similar reactivity.
2-Methyl-5-nitropyridine: Lacks the cyclopropoxy group but shares the nitro and methyl substituents.
4-Cyclopropoxy-3-nitropyridine: Similar structure but with the nitro group in a different position
Uniqueness
4-Cyclopropoxy-2-methyl-5-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-9(14-7-2-3-7)8(5-10-6)11(12)13/h4-5,7H,2-3H2,1H3 |
InChI Key |
CJSYESXLYKCCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


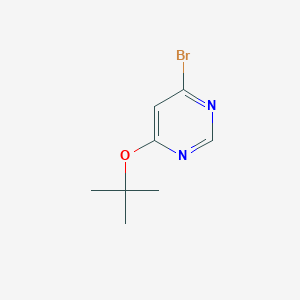

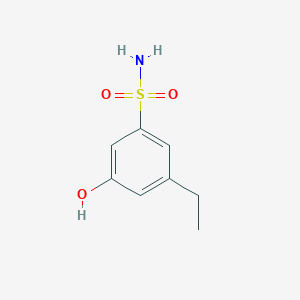
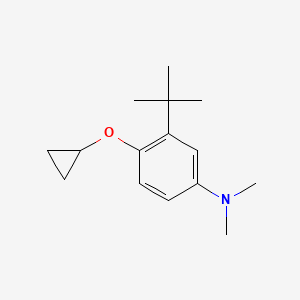
![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)

